molecular formula C12H18BrNO2S B13371553 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide

3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B13371553
M. Wt: 320.25 g/mol
InChI Key: PTSPCNDHYSAPDM-UHFFFAOYSA-N
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Description

3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C13H20BrNO2S. This compound is characterized by the presence of a bromine atom, an isopropyl group, and three methyl groups attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2,4,6-trimethylbenzenesulfonamide followed by the introduction of the isopropyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, inhibiting their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-3-bromo-4-methylbenzenesulfonamide
  • N-isopropyl-3-bromo-4-chlorobenzenesulfonamide
  • N-isopropyl-3-bromo-4-ethylbenzenesulfonamide

Uniqueness

3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical activities .

Properties

Molecular Formula

C12H18BrNO2S

Molecular Weight

320.25 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO2S/c1-7(2)14-17(15,16)12-9(4)6-8(3)11(13)10(12)5/h6-7,14H,1-5H3

InChI Key

PTSPCNDHYSAPDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(C)C)C)Br)C

Origin of Product

United States

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